Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Overview
Description
Scientific Research Applications
Inhibitors of Glycolic Acid Oxidase
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate has been studied for its role as an inhibitor of glycolic acid oxidase. Compounds like 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2, 4-dioxobutanoic acid, which is closely related to this compound, show potent in vitro inhibitory action against this enzyme, essential in various metabolic processes (Williams et al., 1983).
Synthesis of Nitrogenous Heterocycles
This compound is utilized in the synthesis of nitrogenous heterocycles. For instance, it has been used in reactions with other reagents to produce various compounds with potential antimicrobial activities (Siddiqui, 2013).
Formation of Supramolecular Structures
This compound can participate in reactions leading to the formation of supramolecular structures. These structures, capable of including large organic and bioorganic molecules, are significant in materials science and molecular engineering (Sheverdov et al., 2017).
Antimicrobial and Analgesic Activities
Compounds synthesized from this compound have shown antimicrobial, analgesic, and antipyretic properties. Their structure-activity relationships offer insights into developing new pharmaceuticals (Mar'yasov et al., 2016).
Combinatorial Chemistry Applications
This compound is also integral in combinatorial chemistry for synthesizing libraries of derivatives with potential pharmaceutical applications. Its versatility in reactions offers a practical strategy for constructing diverse molecular structures (Vydzhak et al., 2020).
Mechanism of Action
Target of Action
Bromophenyl compounds are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
In these reactions, the bromine atom is replaced by another group in a reaction catalyzed by a palladium complex .
Biochemical Pathways
Without specific information on the compound’s biological targets, it’s difficult to determine the exact biochemical pathways it might affect. If it were to enter biological systems, its bromine atom could potentially be replaced in a nucleophilic substitution reaction .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the presence of a catalyst and nucleophile could facilitate a substitution reaction at the bromine position . Additionally, factors such as temperature, pH, and the presence of other reactive species could also affect its stability and reactivity.
Properties
IUPAC Name |
methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVKAZSQQFHRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655429 | |
Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-10-9 | |
Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.